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Compound of Interest

Compound Name: 11-Oxahomofolic acid

Cat. No.: B1663914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 11-Oxahomofolic
acid, a synthetic analog of folic acid, in the study of folate metabolism and as a potential

antitumor agent. The protocols detailed below are based on established methodologies for

evaluating folate antagonists.

Introduction to 11-Oxahomofolic Acid
11-Oxahomofolic acid is a structural analog of folic acid in which the nitrogen atom at position

10 and the adjacent methylene group of the p-aminobenzoylglutamate moiety have been

replaced by an oxygen atom and a methylene group, respectively. This modification in the C9-

N10 bridge region is a strategic approach to developing antagonists that interfere with the

enzymes of folate metabolism. Such compounds are valuable tools for elucidating the role of

folate pathways in cellular proliferation and for the development of novel therapeutic agents.

The primary target of many folate analogs is dihydrofolate reductase (DHFR), a crucial enzyme

for DNA synthesis and cell division.

Applications in Folate Metabolism Studies
11-Oxahomofolic acid and its derivatives can be utilized in a variety of experimental settings

to probe the intricacies of folate metabolism:
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Enzyme Inhibition Studies: To characterize the inhibitory activity of 11-Oxahomofolic acid
and its reduced forms against key enzymes in the folate pathway, such as dihydrofolate

reductase (DHFR) and thymidylate synthase (TS).

Cellular Proliferation Assays: To assess the cytostatic or cytotoxic effects of the compound

on cancer cell lines and to understand its potential as an anticancer agent.

Microbiological Assays: To determine the compound's impact on the growth of

microorganisms like Lactobacillus casei, which are dependent on folate for growth and are a

classic model for studying antifolate activity.

"Lethal Synthesis" Investigations: The dihydro- form of 11-oxahomofolic acid has been

reported to be a substrate for L. casei DHFR, leading to the enzymatic synthesis of a potent

inhibitor of bacterial growth.[1] This phenomenon, known as "lethal synthesis," can be a

powerful mechanism for targeted antimicrobial or anticancer activity.

Quantitative Data Summary
The following tables summarize the types of quantitative data that are typically generated when

characterizing a novel folate antagonist like 11-Oxahomofolic acid. The specific values for 11-
Oxahomofolic acid are not fully available in the public domain abstracts of the primary

literature and would need to be obtained from the full-text article by Nair et al., 1980.

Table 1: Enzyme Inhibition Data

Compound Target Enzyme
Organism/Cell
Line

Inhibition
Constant (Ki)

IC50

11-Oxahomofolic

acid

Dihydrofolate

Reductase

(DHFR)

Human
Data not

available

Data not

available

Tetrahydro-11-

oxahomofolic

acid

Dihydrofolate

Reductase

(DHFR)

Lactobacillus

casei

Data not

available

Data not

available

11-Oxahomofolic

acid

Thymidylate

Synthase (TS)
Human

Data not

available

Data not

available
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Table 2: Cellular and Microbiological Activity

Compound
Cell Line /
Organism

Assay Type IC50 / MIC

11-Oxahomofolic acid
Human Tumor Cell

Lines
Growth Inhibition Data not available

Tetrahydro-11-

oxahomofolic acid
Lactobacillus casei Growth Inhibition Data not available
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Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 11-Oxahomofolic acid disrupts the

folate cycle.
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Caption: Experimental workflow for evaluating 11-Oxahomofolic acid.

Experimental Protocols
Protocol 1: Dihydrofolate Reductase (DHFR) Activity
Assay (Spectrophotometric)
This protocol is for determining the inhibitory effect of 11-Oxahomofolic acid on DHFR activity

by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

Purified DHFR (human or from other sources)

Dihydrofolate (DHF)

NADPH

11-Oxahomofolic acid

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
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96-well UV-transparent microplate

Microplate spectrophotometer

Procedure:

Reagent Preparation:

Prepare a stock solution of 11-Oxahomofolic acid in a suitable solvent (e.g., DMSO) and

dilute to various concentrations in Assay Buffer.

Prepare stock solutions of DHF and NADPH in Assay Buffer. Keep on ice and protect from

light.

Assay Setup:

In a 96-well plate, add the following to each well:

Assay Buffer

NADPH solution (final concentration typically 100 µM)

Varying concentrations of 11-Oxahomofolic acid or vehicle control.

DHFR enzyme solution.

Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

Reaction Initiation and Measurement:

Initiate the reaction by adding DHF solution (final concentration typically 50 µM).

Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-

10 minutes in a kinetic mode.

Data Analysis:

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
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Determine the percent inhibition for each concentration of 11-Oxahomofolic acid
compared to the vehicle control.

Plot percent inhibition versus log[inhibitor concentration] to calculate the IC50 value.

Protocol 2: Lactobacillus casei Growth Inhibition Assay
This protocol assesses the antimicrobial activity of 11-Oxahomofolic acid and its derivatives

against the folate-dependent bacterium Lactobacillus casei.

Materials:

Lactobacillus casei (e.g., ATCC 7469)

Folic Acid Casei Medium (FACM)

11-Oxahomofolic acid and its reduced derivatives

Sterile 96-well microplates

Microplate reader (600 nm)

Incubator (37°C)

Procedure:

Inoculum Preparation:

Culture L. casei in FACM supplemented with a suboptimal concentration of folic acid

overnight at 37°C.

Wash the cells with sterile saline and resuspend to a standardized optical density (e.g.,

OD600 of 0.1).

Assay Setup:

In a sterile 96-well plate, add serial dilutions of the test compounds (11-Oxahomofolic
acid and its derivatives) in FACM. Include a positive control (no compound) and a

negative control (no inoculum).
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Inoculate each well (except the negative control) with the prepared L. casei suspension.

Incubation and Measurement:

Incubate the plate at 37°C for 18-24 hours.

Measure the optical density at 600 nm using a microplate reader.

Data Analysis:

Subtract the OD600 of the negative control from all other readings.

Calculate the percent growth inhibition for each compound concentration relative to the

positive control.

Determine the Minimum Inhibitory Concentration (MIC) or IC50 value.

Protocol 3: Cancer Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of 11-Oxahomofolic acid on the viability and proliferation of

cancer cells.

Materials:

Cancer cell line (e.g., HeLa, MCF-7)

Complete cell culture medium

11-Oxahomofolic acid

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Sterile 96-well cell culture plates

CO2 incubator (37°C, 5% CO2)

Microplate reader (570 nm)
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Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow

them to adhere overnight.

Compound Treatment:

Prepare serial dilutions of 11-Oxahomofolic acid in complete culture medium.

Remove the old medium from the wells and add the medium containing the test compound

or vehicle control.

Incubate for a specified period (e.g., 48-72 hours).

MTT Assay:

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce

the yellow MTT to purple formazan crystals.

Remove the medium and dissolve the formazan crystals in DMSO.

Measurement and Analysis:

Measure the absorbance at 570 nm.

Calculate the percentage of cell viability for each concentration compared to the vehicle-

treated control.

Plot cell viability versus log[compound concentration] to determine the IC50 value.

These protocols provide a framework for the investigation of 11-Oxahomofolic acid in the

context of folate metabolism. Researchers should optimize the specific conditions for their

experimental systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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